5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide
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Overview
Description
5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to the pyridine ring, along with two carboxamide groups at the 2 and 4 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide typically involves the reaction of cyclopropyl alcohol with pyridine-2,4-dicarboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyclopropoxy group. The resulting intermediate is then reacted with methylamine to introduce the N4-methyl group, followed by the formation of the dicarboxamide groups through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type tricationic compound with similar structural features but different functional groups.
5-Cyclopropyloxy-4-N-methylpyridine-2,4-dicarboxamide: A closely related compound with slight variations in the substituents.
Uniqueness
5-Cyclopropoxy-N4-methylpyridine-2,4-dicarboxamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-N-methylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)7-4-8(10(12)15)14-5-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
JSXIIXDKGAHWEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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